

Application Notes: The GADGVGKSAL Neoantigen in Adoptive Cell Transfer Research

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Compound of Interest

Compound Name: *Gadgvgksal*

Cat. No.: *B12407312*

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Topic: Application of the **GADGVGKSAL** peptide in adoptive cell transfer (ACT) research.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The term "**Gadgvgksal**" is understood to be the 10-amino acid peptide sequence **GADGVGKSAL**. This peptide is a tumor-specific neoantigen that arises from the highly prevalent KRAS G12D mutation, a key driver in many cancers, including pancreatic and colorectal cancers.[1][2] Intracellular proteins with this mutation can be processed and presented by Major Histocompatibility Complex (MHC) class I molecules—specifically HLA-C*08:02—on the surface of cancer cells.[1][3][4] This presentation as a "non-self" antigen allows for specific recognition by T-cell receptors (TCRs), making the **GADGVGKSAL** neoantigen a prime target for developing highly specific T-cell-based immunotherapies, such as TCR-engineered T cell (TCR-T) therapy.

Principle and Applications

Adoptive cell therapy (ACT) is a form of immunotherapy where a patient's own immune cells are collected, modified ex vivo to enhance their tumor-fighting capabilities, and then re-infused to attack the cancer. The **GADGVGKSAL** neoantigen is central to this strategy for several key applications:

- A Highly Specific Target for TCR-T Cell Therapy: Because the KRAS G12D mutation is absent in healthy tissues, TCR-T cells directed against the **GADGVGKSAL** peptide can selectively target and eliminate tumor cells, minimizing off-tumor toxicity. Clinical

investigations have shown that TCR-T cells targeting KRAS mutants can lead to the regression of metastases in patients with pancreatic cancer.

- **Screening and Development of Therapeutic TCRs:** The **GADGVGKSAL** peptide is used as a bait to screen for and isolate high-affinity TCRs from various sources, including immunized HLA-transgenic mice or patient-derived tumor-infiltrating lymphocytes (TILs). Once identified, the genes for these TCRs can be cloned and engineered into patient T cells.
- **Preclinical Validation of ACT Products:** The peptide is essential for the preclinical validation of TCR-T cell therapies. Researchers use **GADGVGKSAL** to pulse antigen-presenting cells or to validate tumor cell lines for in vitro experiments that measure T-cell activation, cytokine release, and cytotoxicity.
- **Structural and Mechanistic Studies:** The **GADGVGKSAL** peptide complexed with its presenting HLA molecule (HLA-C*08:02) is used in structural biology studies. These studies reveal the precise molecular interactions required for TCR recognition, providing insights that can guide the engineering of TCRs with enhanced affinity and specificity.

Data Presentation

Quantitative data from preclinical studies are summarized below to provide a reference for expected outcomes in research targeting the **GADGVGKSAL** neoantigen.

Table 1: Characteristics of the **GADGVGKSAL** Neoantigen

Parameter	Description	Reference
Peptide Sequence	GADGVGKSAL (10-mer)	
Origin	Somatic mutation in the KRAS oncogene (Glycine to Aspartic Acid at codon 12, G12D)	
Presenting Allele	Human Leukocyte Antigen (HLA)-C*08:02	
Associated Cancers	Pancreatic Cancer, Colorectal Cancer, Lung Adenocarcinoma	
Cellular Location	Intracellular (mutant KRAS protein); presented on the cell surface via HLA-I pathway	

Table 2: Representative Preclinical Efficacy Data for **GADGVGKSAL**-Specific TCR-T Cells

Assay Type	Target Cells	Effector:Target Ratio	Result	Description	Reference
TCR Binding Affinity (KD)	HLA-A*11/KRASG12D	N/A	>4000-fold specificity window	Affinity-enhanced TCR showed >4000-fold higher affinity for mutant peptide over wild-type.	
Cytokine Release (IFN-γ)	KRASG12V+ Tumor Cells	1:1	>1000 pg/mL	Co-culture of TCR-T cells with target cells induced significant IFN-γ secretion.	
In Vitro Cytotoxicity	KRASG12V+ Tumor Cells	10:1	~60% Lysis at 24h	TCR-T cells demonstrated potent and specific killing of tumor cells expressing the target antigen.	
Tumor Growth Inhibition (In Vivo)	Xenograft Mouse Model	N/A	Significant tumor suppression	Adoptive transfer of 1-2C TCR-T cells inhibited tumor growth in a mouse model.	

Experimental Protocols

Protocol 1: Generation of GADGVGKSAL-Specific TCR-T Cells

This protocol outlines the generation of TCR-T cells via lentiviral transduction.

1. TCR Identification and Cloning: a. Isolate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) from a patient or immunize HLA-transgenic mice with the **GADGVGKSAL** peptide. b. Stimulate T cells in vitro with antigen-presenting cells (APCs) pulsed with the **GADGVGKSAL** peptide. c. Isolate antigen-reactive T cells using fluorescently labeled **GADGVGKSAL**/HLA-C*08:02 tetramers and flow cytometry. d. Perform single-cell RNA sequencing to identify the paired TCR alpha and beta chain sequences from reactive T cells. e. Synthesize and clone the identified TCR α/β chains into a third-generation lentiviral transfer plasmid.
2. Lentivirus Production: a. Co-transfect HEK-293T cells with the TCR-encoding lentiviral plasmid and packaging plasmids (e.g., pMD2.G and psPAX2). b. Collect the virus-containing supernatant 48-72 hours post-transfection. c. Concentrate the virus and determine the viral titer.
3. T Cell Transduction and Expansion: a. Isolate CD8⁺ T cells from healthy donor PBMCs. b. Activate the T cells using anti-CD3/CD28 beads in the presence of IL-2. c. Transduce the activated T cells with the concentrated lentivirus. d. After 7-10 days of expansion in culture medium supplemented with IL-7 and IL-15, confirm TCR expression via flow cytometry using an antibody against the human TCR constant domain.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol measures the specific killing of target cells by the engineered TCR-T cells.

1. Cell Preparation: a. Effector Cells: Use the generated **GADGVGKSAL**-specific TCR-T cells. b. Target Cells: Use a tumor cell line that is positive for both the KRAS G12D mutation and the HLA-C08:02 allele. c. Control Cells: Use a cell line that is HLA-C08:02 positive but lacks the KRAS G12D mutation (wild-type KRAS).
2. Co-culture: a. Plate target and control cells in a 96-well plate. b. Add the TCR-T effector cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1). c. Co-culture the cells for a set

period (e.g., 4, 18, or 24 hours) at 37°C.

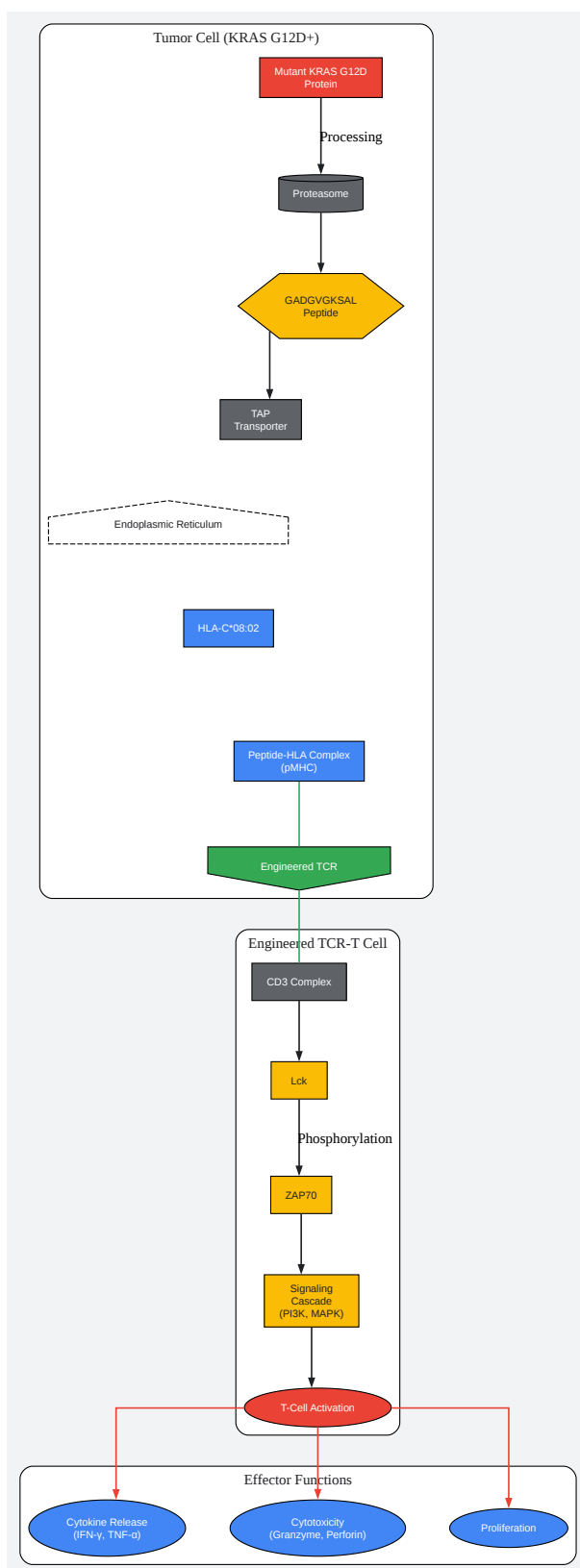
3. Measurement of Lysis: a. Use a non-radioactive lactate dehydrogenase (LDH) release assay or a luciferase-based assay. b. For the luciferase method, engineer target cells to express luciferase. After co-culture, add luciferin substrate and measure luminescence. c. Calculate the percentage of specific lysis using the formula: $\% \text{ Specific Lysis} = 100 * (\text{Spontaneous Release} - \text{Experimental Release}) / (\text{Spontaneous Release} - \text{Maximum Release})$

Protocol 3: Cytokine Release Assay (ELISA)

This protocol quantifies T cell activation by measuring IFN-γ secretion.

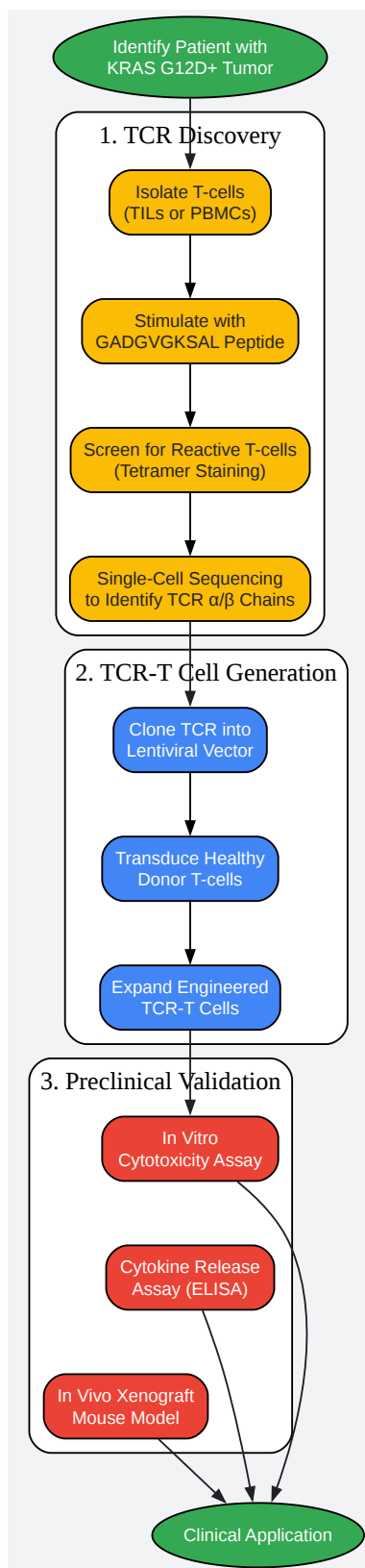
1. Co-culture Setup: a. Set up the co-culture as described in the cytotoxicity assay (Protocol 2), typically at a 1:1 E:T ratio. b. Include controls of T cells alone and tumor cells alone.
2. Supernatant Collection: a. After 24 hours of incubation, centrifuge the plate to pellet the cells. b. Carefully collect the supernatant from each well.
3. ELISA Procedure: a. Use a commercial Human IFN-γ ELISA kit. b. Coat a 96-well ELISA plate with the capture antibody. c. Add the collected supernatants and standards to the wells and incubate. d. Wash the plate and add the detection antibody. e. Add the enzyme conjugate (e.g., HRP-streptavidin) followed by the substrate solution. f. Stop the reaction and read the absorbance at 450 nm on a plate reader. g. Calculate the concentration of IFN-γ (pg/mL) by comparing sample absorbance to the standard curve.

Visualizations



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Caption: TCR recognition of the **GADGVGKSAL** neoantigen.



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Caption: Workflow for **GADGVGKSAL**-targeted TCR-T cell development.

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